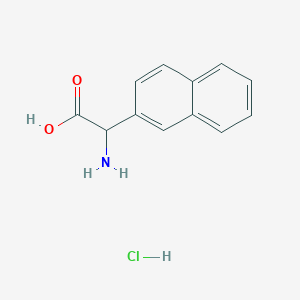

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is an organic compound with the molecular formula C12H12ClNO2. It is a derivative of naphthalene and is characterized by the presence of an amino group and a carboxylic acid group attached to the naphthalene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride typically involves the reaction of 2-naphthylamine with glyoxylic acid. The reaction is carried out in an aqueous medium under controlled temperature conditions to yield the desired product. The reaction can be represented as follows:

[ \text{C}{10}\text{H}{7}\text{NH}2 + \text{HOCH}2\text{COOH} \rightarrow \text{C}{12}\text{H}{11}\text{NO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: :

Activité Biologique

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride, also known as (S)-2-amino-2-(naphthalen-2-yl)acetic acid hydrochloride, is an organic compound with significant biological implications. Its structure consists of an amino acid backbone linked to a naphthalene moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₂ClNO₂

- Molecular Weight : 237.68 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water

Research indicates that this compound interacts with various biochemical pathways:

- Neuroprotective Effects : Studies suggest that the compound may modulate neurotransmitter systems, potentially influencing neurotransmitter release and uptake. This activity positions it as a candidate for neuropharmacological applications .

- MAPK Signaling Pathways : The compound has been shown to engage with Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for cell growth, differentiation, and survival. This interaction suggests a role in cellular processes that could be leveraged for therapeutic purposes .

- Receptor Modulation : As a ligand, it may influence receptor activity within the central nervous system, further implicating its potential in treating neurological disorders.

Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity : Preliminary studies indicate that naphthalene derivatives can exhibit antimicrobial properties, suggesting potential applications in treating infections.

- Cytotoxicity : The compound has shown promise in cytotoxic assays, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : Evidence suggests that it may possess anti-inflammatory properties, making it relevant for conditions characterized by inflammation .

Research Findings and Case Studies

Recent research has explored the compound's effects in various contexts:

Table 1: Summary of Biological Activities

Case Study Insights

- Neuropharmacological Applications : A study highlighted the compound's ability to enhance neuronal survival under stress conditions, suggesting its use in neurodegenerative disease models.

- Cytotoxicity Assays : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic exploration .

- MAPK Pathway Interaction : Investigations into the mechanism of action revealed that the compound activates specific MAPK pathways associated with cell proliferation and survival, providing insights into its potential for cancer therapy .

Applications De Recherche Scientifique

Biological Activities

Preliminary studies indicate that 2-amino-2-(naphthalen-2-YL)acetic acid hydrochloride may exhibit various biological activities, making it a candidate for further pharmacological investigation. Some potential applications include:

- Pharmacology : Interaction studies have shown that this compound may bind to specific receptors or enzymes, which could elucidate its therapeutic potential .

- Anticancer Research : There is ongoing research into its anti-proliferative effects on cancer cell lines, suggesting possible applications in oncology .

Applications in Medicinal Chemistry

The unique structural features of this compound make it valuable in drug design and development:

- Drug Development : Its ability to interact with biological targets can be exploited to develop new therapeutic agents. For instance, modifications of its structure may lead to compounds with enhanced efficacy against specific diseases .

- Biochemical Assays : It serves as a reagent in various biochemical assays to study enzyme kinetics and receptor-ligand interactions .

Material Science Applications

The compound's properties extend beyond biological applications:

- Polymeric Materials : Research indicates that derivatives of this compound can be used to synthesize novel polymeric materials with enhanced mechanical properties .

- Nanotechnology : Its incorporation into nanomaterials has been explored for applications in drug delivery systems due to its biocompatibility and functionalization capabilities .

Case Studies

Several case studies highlight the compound's applications:

- Anti-Cancer Activity :

-

Biochemical Interaction Studies :

- Research focused on the binding affinity of this compound to various receptors demonstrated promising results, indicating its role as a lead compound in drug discovery .

- Material Development :

Propriétés

IUPAC Name |

2-amino-2-naphthalen-2-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWXXGCAWFXWAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646954 |

Source

|

| Record name | Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433292-03-6 |

Source

|

| Record name | Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.